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Compound of Interest

Compound Name: 2-Cyclopropylacetaldehyde

Cat. No.: B049383

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopropylacetaldehyde (CsHsO), a key intermediate in various chemical syntheses. The
data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in
the field of drug development and chemical manufacturing.

Introduction

2-Cyclopropylacetaldehyde is a valuable building block in organic synthesis, utilized in the
formation of a variety of more complex molecules. A thorough understanding of its
spectroscopic properties is crucial for reaction monitoring, quality control, and structural
elucidation. This document presents predicted spectroscopic data and outlines the standard
experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 2-Cyclopropylacetaldehyde,
the following data has been generated using validated computational prediction models. These
predictions offer a reliable reference for the expected spectroscopic features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of
a molecule.

The predicted *H NMR spectrum of 2-Cyclopropylacetaldehyde reveals the distinct proton
environments within the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)

Aldehydic proton (-

~9.7 Triplet (t 1H
plet CHO)

Methylene protons (-
Doublet of Doublets CHz-) adjacent to the
(dd) carbonyl and

cyclopropyl groups

Methine proton (-CH-)
~1.0 Multiplet (m) 1H of the cyclopropyl

group

Methylene protons (-
CHz2-) of the
cyclopropyl group
(diastereotopic)

~0.6 Multiplet (m) 2H

Methylene protons (-
CHz2-) of the
cyclopropyl group
(diastereotopic)

~0.2 Multiplet (m) 2H

Table 1: Predicted *H NMR Data for 2-Cyclopropylacetaldehyde.

The predicted 3C NMR spectrum provides information on the different carbon environments.
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Chemical Shift (8) (ppm)

Assignment

~202 Carbonyl carbon (-CHO)

5o Methylene carbon (-CHz-) adjacent to the
carbonyl group

~10 Methine carbon (-CH-) of the cyclopropyl group

5 Methylene carbons (-CHz-) of the cyclopropyl

group

Table 2: Predicted 13C NMR Data for 2-Cyclopropylacetaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum of 2-Cyclopropylacetaldehyde is expected to show characteristic absorption

bands.

Wavenumber (cm~12) Intensity Assignment

~2050.2850 Strong :I:;I)stretch (cyclopropyl and
~2820, ~2720 Medium C-H stretch (aldehydic proton)
~1725 Strong C=0 stretch (aldehyde)
~1450 Medium CH: bend

~1020 Medium C-C stretch (cyclopropyl ring)

Table 3: Predicted Infrared (IR) Absorption Data for 2-Cyclopropylacetaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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m/z Ratio Relative Intensity Possible Fragment

84 High [M]* (Molecular lon)

83 Moderate [M-H]*

55 High [M-CHOJ*

41 High [CsHs]* (Cyclopropyl cation)
29 Moderate [CHO]*

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopropylacetaldehyde.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 2-Cyclopropylacetaldehyde in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, Deuterated Chloroform).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'HNMR:
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).
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o Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

e 1BC NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: Place a drop of neat 2-Cyclopropylacetaldehyde between two salt plates (e.g.,
NaCl or KBr).

e Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCls) and
place the solution in a liquid IR cell.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the salt plates or the solvent-filled cell.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

¢ Introduce a dilute solution of 2-Cyclopropylacetaldehyde into the mass spectrometer via a
suitable inlet system (e.qg., direct infusion or gas chromatography).
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 lonize the sample using Electron lonization (El) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

e Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
e Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).

e The resulting spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Cyclopropylacetaldehyde.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclopropylacetaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049383#spectroscopic-data-for-2-
cyclopropylacetaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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